ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate
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Overview
Description
“Ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate” is a complex organic compound. It belongs to the class of organic compounds known as carbamate esters . These are compounds containing an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H). They are esters of carbamic acids .
Synthesis Analysis
The synthesis of carbamates involves a three-component coupling of amines, carbon dioxide, and halides. This process enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI . The method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular structure of this compound involves a benzyl group, which is the substituent or molecular fragment possessing the structure R−CH2−C6H5 . The benzyl group features a benzene ring (C6H6) attached to a methylene group (−CH2−) group . The compound also contains a carbamate ester group, which is an ester of carbamic acid .Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems . The enhanced reactivity of benzylic positions is attributed to the low bond dissociation energy for benzylic C−H bonds . The neighboring aromatic ring stabilizes benzyl radicals .Properties
IUPAC Name |
ethyl N-[2-[benzyl(cyanomethyl)amino]-2-oxoethyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-21-15(20)17(2)12-14(19)18(10-9-16)11-13-7-5-4-6-8-13/h4-8H,3,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAUTCXDLFYGQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CC(=O)N(CC#N)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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